molecular formula C12H17NO2 B15310422 (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine

(2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine

Cat. No.: B15310422
M. Wt: 207.27 g/mol
InChI Key: RPNVHDCLEYPKNI-UHFFFAOYSA-N
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Description

(2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17NO2 It features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an amine.

    Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction, where an aromatic ring reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Imines, amides

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

    Organic Synthesis: (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine is used as a building block in the synthesis of complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies to understand the interaction of cyclopropyl-containing compounds with biological systems.

Medicine:

    Pharmaceutical Development: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 2,4-dimethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • (2,4-Dimethoxyphenyl)methanamine
  • Cyclopropylmethanamine
  • (2,4-Dimethoxyphenyl)cyclopropane

Uniqueness: (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and 2,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups can result in enhanced stability, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[2-(2,4-dimethoxyphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C12H17NO2/c1-14-9-3-4-10(12(6-9)15-2)11-5-8(11)7-13/h3-4,6,8,11H,5,7,13H2,1-2H3

InChI Key

RPNVHDCLEYPKNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2CN)OC

Origin of Product

United States

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